Lithium(1+) 2-(4-chloro-2-methylpyrimidin-5-yl)acetate

Description

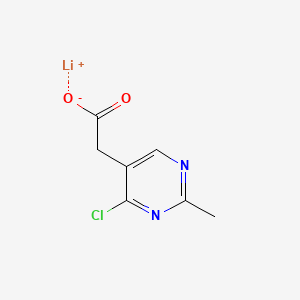

Lithium(1+) 2-(4-chloro-2-methylpyrimidin-5-yl)acetate is a lithium salt of a pyrimidine-derived acetic acid. Its structure comprises a pyrimidine ring substituted with a chlorine atom at the 4-position and a methyl group at the 2-position, linked to an acetate moiety that coordinates with a lithium cation. The molecular formula is C₇H₆ClLiN₂O₂, with a molar mass of approximately 192.5 g/mol.

Its synthesis likely involves alkylation of the pyrimidine core followed by neutralization with lithium hydroxide to form the salt.

Properties

Molecular Formula |

C7H6ClLiN2O2 |

|---|---|

Molecular Weight |

192.6 g/mol |

IUPAC Name |

lithium;2-(4-chloro-2-methylpyrimidin-5-yl)acetate |

InChI |

InChI=1S/C7H7ClN2O2.Li/c1-4-9-3-5(2-6(11)12)7(8)10-4;/h3H,2H2,1H3,(H,11,12);/q;+1/p-1 |

InChI Key |

JOAAIZIKAMEGDM-UHFFFAOYSA-M |

Canonical SMILES |

[Li+].CC1=NC=C(C(=N1)Cl)CC(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium(1+) 2-(4-chloro-2-methylpyrimidin-5-yl)acetate typically involves the reaction of 4-chloro-2-methylpyrimidine-5-carboxylic acid with lithium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by evaporation and crystallization. The reaction conditions, such as temperature and pH, are carefully controlled to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters and scalability. The use of automated systems for monitoring and controlling the reaction conditions ensures consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) 2-(4-chloro-2-methylpyrimidin-5-yl)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.

Reduction: Reduction reactions can lead to the formation of dihydropyrimidine derivatives.

Substitution: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Pyrimidine N-oxides.

Reduction: Dihydropyrimidines.

Substitution: Various substituted pyrimidine derivatives, depending on the nucleophile used.

Scientific Research Applications

Lithium(1+) 2-(4-chloro-2-methylpyrimidin-5-yl)acetate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis for the preparation of pyrimidine derivatives.

Biology: Investigated for its potential role in modulating biological pathways, particularly those involving pyrimidine metabolism.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Lithium(1+) 2-(4-chloro-2-methylpyrimidin-5-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes involved in pyrimidine metabolism, leading to alterations in cellular processes. Additionally, it may interact with DNA and RNA, affecting gene expression and protein synthesis. The exact molecular targets and pathways are still under investigation, but its effects on cellular signaling and metabolic pathways are of significant interest.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-(4-Chloro-2-(methylthio)pyrimidin-5-yl)acetic Acid

Molecular Formula : C₇H₇ClN₂O₂S

Molar Mass : 218.66 g/mol

Key Differences :

- Substituent : The 2-position substituent is a methylthio (-SCH₃) group instead of methyl (-CH₃).

- Counterion : Exists as a free acid (H⁺) rather than a lithium salt.

- The free acid form likely has lower aqueous solubility compared to the lithium salt.

Research Implications : The methylthio group may confer distinct reactivity, such as susceptibility to oxidation or nucleophilic substitution, making this compound a candidate for drug derivatization .

Lithium Salts with Inorganic Anions

Lithium Fluoride (LiF)

Molecular Formula : LiF

Molar Mass : 25.94 g/mol

Key Differences :

- Anion : Simple fluoride ion (F⁻) vs. a complex organic anion.

- Properties :

Lithium Molybdate (Li₂MoO₄)

Molecular Formula : Li₂MoO₄

Molar Mass : 201.83 g/mol

Key Differences :

- Anion : Molybdate (MoO₄²⁻) ion with tetrahedral geometry.

- Spectroscopy : Li K-edge XANES main edge at 62.5 eV , reflecting lithium’s coordination environment .

Research Implications: Unlike inorganic salts, the target compound’s organic anion may enable solubility in polar organic solvents, broadening its utility in non-aqueous systems.

Data Table: Comparative Analysis

Research Findings and Implications

- Spectroscopic Behavior : Li K-edge XANES is a critical tool for probing lithium coordination. The target compound’s spectrum would likely differ from LiF (weak pre-edge) and Li₂MoO₄ (62.5 eV edge), reflecting its unique organic anion geometry .

- Biological Relevance : The methylthio analog’s sulfur atom could improve bioavailability in drug design, whereas the lithium salt’s solubility may favor formulation stability .

- Material Science: Compared to inorganic lithium salts, the organic anion in the target compound may enable hybrid ionic-organic conductivity, useful in flexible electronics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.